4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid
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Overview
Description
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a butoxyphenyl group through a sulfonylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-butoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonylamino]benzoic acid
- 4-[(4-methoxyphenyl)sulfonylamino]benzoic acid
- 4-[(4-fluorophenyl)sulfonylamino]benzoic acid
Uniqueness
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This distinguishes it from other similar compounds that may have different substituents on the aromatic ring.
Properties
IUPAC Name |
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-2-3-12-23-15-8-10-16(11-9-15)24(21,22)18-14-6-4-13(5-7-14)17(19)20/h4-11,18H,2-3,12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSBETBXZHTRCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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